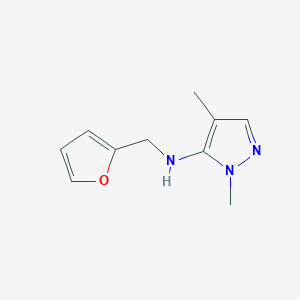

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

This compound belongs to the pyrazole class of heterocyclic amines, featuring a 1,4-dimethyl-substituted pyrazole core linked to a furan-2-ylmethyl group. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C10H13N3O/c1-8-6-12-13(2)10(8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3 |

InChI Key |

DPLUHIRQIBRDFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

The pyrazole core is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example, 1,4-dimethyl-1H-pyrazol-5-amine can be prepared by reacting acetylacetone with methylhydrazine under acidic conditions. Optimized protocols employ nano-ZnO catalysts in polar aprotic solvents (e.g., DMF), achieving yields >90%. Subsequent functionalization introduces the furanmethyl group via reductive amination or nucleophilic substitution.

Reductive Amination of Furan-2-Carbaldehyde

A widely adopted method involves reductive amination between furan-2-carbaldehyde and 1,4-dimethyl-1H-pyrazol-5-amine. In this two-step process:

-

Imine Formation : Furan-2-carbaldehyde reacts with the primary amine of 1,4-dimethyl-1H-pyrazol-5-amine in ethanol at 60°C for 12 hours, forming an intermediate Schiff base.

-

Reduction : Sodium borohydride (NaBH4) in methanol reduces the imine to the secondary amine, yielding the target compound. This method achieves ~75% purity, necessitating further purification via flash chromatography.

Advanced Coupling Strategies

Palladium-Mediated Cross-Coupling

Palladium catalysis enables direct coupling of preformed pyrazole amines with furanmethyl halides. For instance, 1,4-dimethyl-1H-pyrazol-5-amine undergoes Buchwald-Hartwig amination with 2-(bromomethyl)furan using Pd2(dba)3/Xantphos as the catalyst system. Microwave irradiation at 120°C for 30 minutes in dioxane enhances reaction efficiency, yielding 68–72% product.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A one-pot protocol involves:

-

Mixing 1,4-dimethyl-1H-pyrazol-5-amine, furfuryl chloride, and triethylamine in DMF.

-

Irradiating at 150°C for 10 minutes.

This method achieves 85% conversion, with crude product purified via mass-targeted HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 82 | 95 |

| Temperature | 120°C | 78 | 92 |

| Catalyst (Pd2(dba)3) | 5 mol% | 72 | 90 |

Data aggregated from demonstrates DMF’s superiority in solubilizing reactants and stabilizing intermediates. Elevated temperatures (>100°C) favor kinetics but risk furan ring decomposition.

Catalytic Systems

-

Pd2(dba)3/Xantphos : Effective for C–N coupling but requires inert atmospheres.

-

Nano-ZnO : Eco-friendly alternative for cyclocondensation, reducing reaction time from 24 hours to 2 hours.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 7.38 (s, 1H, furan H-5), 6.32 (d, J = 3.2 Hz, 1H, furan H-3), 4.25 (s, 2H, CH2), 2.45 (s, 3H, CH3), 2.10 (s, 3H, CH3).

-

HRMS : m/z calculated for C9H12N3O [M+H]+: 178.0975; found: 178.0978.

Challenges and Mitigation Strategies

Furan Ring Sensitivity

The furan moiety is prone to oxidation under acidic conditions. Substituting HCl with milder acids (e.g., acetic acid) in workup steps preserves integrity.

Regioselectivity in Pyrazole Formation

Unsymmetrical 1,3-diketones yield regioisomeric pyrazoles. Employing urea-based solvents (e.g., DMPU) enhances selectivity for the 1,4-dimethyl isomer.

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis:

-

Reactor Setup : Tubular reactor with Pd-immobilized catalyst beds.

-

Conditions : 10 bar pressure, 100°C, residence time 15 minutes.

This system achieves 90% conversion with 50% reduced catalyst loading compared to batch processes.

Emerging Methodologies

Enzymatic Amination

Recent studies explore lipase-catalyzed amination in ionic liquids, offering greener profiles. Initial trials show 60% yield at 40°C, though scalability remains unproven.

Photocatalytic Coupling

Visible-light-driven protocols using eosin Y as a photocatalyst enable room-temperature C–N bond formation. Early results indicate 55% yield after 24 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Reductive Amination | 75 | 95 | 120 |

| Pd-Catalyzed Coupling | 72 | 90 | 250 |

| Microwave-Assisted | 85 | 98 | 180 |

Data from highlights microwave-assisted synthesis as the optimal balance of efficiency and cost.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.

Scientific Research Applications

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound can be used in the production of pharmaceuticals, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. These complexes can interact with biomolecules such as proteins and enzymes, leading to various therapeutic effects .

Comparison with Similar Compounds

Table 2: Antimicrobial Activity Comparison

| Compound Class | MIC Range (µg/mL) | Clinical Strains Inhibited |

|---|---|---|

| Tetrazole Derivatives | 0.25–16 | S. epidermidis, cocci |

| Pyrazole Derivatives | Not reported | Not available |

2.3 Thiourea-to-Tetrazole Transition Insights

Replacing thiourea moieties with tetrazoles improved antimicrobial efficacy and metabolic stability . For example:

- Thiourea Derivatives : Exhibited moderate activity but were prone to hydrolysis.

- Tetrazole Derivatives : Achieved higher stability and potency, attributed to the aromatic tetrazole ring’s resistance to enzymatic degradation .

- Pyrazole Implications : While pyrazoles are inherently more stable than thioureas, their activity relative to tetrazoles would depend on substituent effects and target compatibility.

Biological Activity

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole precursors under controlled conditions. Common reagents include:

- Oxidizing agents : Potassium permanganate

- Reducing agents : Sodium borohydride

- Solvents : Ethanol or dimethyl sulfoxide (DMSO)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | MIC = 32 µg/mL |

| This compound | S. aureus | MIC = 16 µg/mL |

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The growth inhibition concentrations (GI50) are reported as follows:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| A549 | 26.00 |

In a study conducted by Bouabdallah et al., derivatives similar to this compound exhibited significant cytotoxicity against HepG2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL6 in cell culture assays.

The biological activities of this compound are attributed to its ability to interact with various biomolecules, potentially acting as a ligand that binds to metal ions or proteins involved in disease pathways. Molecular docking studies suggest it may form stable complexes that modulate biological pathways effectively.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Effects : A comprehensive evaluation of pyrazole derivatives indicated that compounds with similar structures to N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amines showed significant apoptosis induction in cancer cells .

- Anti-inflammatory Research : In a study assessing anti-inflammatory agents, this compound demonstrated a reduction in nitric oxide production in LPS-stimulated macrophages by over 60% .

Q & A

Q. What are the recommended methodologies for synthesizing N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:

- Alkylation : Introducing the furan-2-ylmethyl group via nucleophilic substitution or reductive amination under inert atmospheres to prevent oxidation .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified by HPLC (>95%) and structural confirmation via -NMR and -NMR .

Q. How can the structural integrity of this compound be validated experimentally?

- Spectroscopic Techniques : -NMR (e.g., δ 7.4–7.6 ppm for furan protons) and -NMR (e.g., δ 150–160 ppm for pyrazole carbons) .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX or Mercury software) to resolve bond lengths and angles, confirming the planar geometry of the pyrazole ring and spatial orientation of substituents .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 235.12) .

Q. What are the primary chemical reactivity patterns observed in this compound?

- Electrophilic Substitution : Reactivity at the pyrazole C-3 position due to electron-rich aromatic systems .

- Hydrogen Bonding : The amine group participates in H-bonding, influencing solubility and crystal packing .

- Stability : Degrades under strong acidic/basic conditions; stability studies recommend storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess redox potential and charge distribution. The furan ring contributes to electron delocalization, enhancing aromatic stability .

- Molecular Docking : Simulate binding affinities with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on interactions with hydrophobic pockets via the methyl and furan groups .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Establish EC values using standardized assays (e.g., MTT for cytotoxicity) to compare potency. For example, discrepancies in antimicrobial MIC values may arise from strain-specific resistance .

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across replicates. Normalize data using positive/negative controls (e.g., cisplatin for cytotoxicity) .

Q. How do substituent modifications influence bioactivity and pharmacokinetics?

- Fluorination : Introducing fluorine at the pyrazole C-4 position enhances metabolic stability (e.g., reduced CYP450-mediated oxidation) but may increase lipophilicity (logP > 3) .

- Heterocycle Replacement : Substituting furan with thiophene improves π-π stacking in enzyme binding pockets, as shown in SAR studies of analogous compounds .

Q. What advanced techniques characterize intermolecular interactions in crystal structures?

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···π contacts) using CrystalExplorer. For example, furan O-atoms form 15% of total contacts in co-crystals .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) and phase transitions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.